molecular formula C6H11BrO B2749634 4-(2-Bromoethoxy)but-1-ene CAS No. 1092285-48-7

4-(2-Bromoethoxy)but-1-ene

Cat. No.: B2749634
CAS No.: 1092285-48-7
M. Wt: 179.057
InChI Key: YTPMUVIEWCXYFM-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)but-1-ene is an organobromine compound featuring a bromoethoxy substituent (-OCH₂CH₂Br) attached to a butene backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical applications. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, enabling its use in alkylation or coupling reactions.

Properties

IUPAC Name

4-(2-bromoethoxy)but-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-2-3-5-8-6-4-7/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMUVIEWCXYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092285-48-7
Record name 4-(2-bromoethoxy)but-1-ene
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromoethoxy)but-1-ene can be synthesized through the reaction of 4-hydroxybut-1-ene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The general reaction scheme is as follows:

4-Hydroxybut-1-ene+2-BromoethanolK2CO3,CH2Cl2This compound\text{4-Hydroxybut-1-ene} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_2\text{Cl}_2} \text{this compound} 4-Hydroxybut-1-ene+2-BromoethanolK2​CO3​,CH2​Cl2​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)but-1-ene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Addition Reactions: The alkene group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Addition Reactions: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), or other electrophiles in the presence of catalysts.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of epoxides or diols.

    Addition Reactions: Formation of dibromo compounds or haloalkanes.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
4-(2-Bromoethoxy)but-1-ene serves as a versatile intermediate in the synthesis of various organic compounds. It can be used in the preparation of more complex molecules through reactions such as nucleophilic substitution and coupling reactions. For instance, it can react with nucleophiles to form ether or amine derivatives, which are essential in pharmaceutical applications.

2. Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of bioactive molecules, including those with anti-cancer properties. For example, it has been involved in the synthesis of derivatives related to tamoxifen, a well-known anti-estrogen used in breast cancer treatment. The bromo group facilitates further functionalization, allowing for modifications that enhance biological activity .

Medicinal Chemistry

1. Anticancer Research
Research has indicated that this compound can be pivotal in developing new anticancer agents. Its ability to modify existing drug structures makes it a candidate for creating more effective therapies against hormone-dependent cancers. The compound's derivatives have shown promising results in preclinical studies targeting estrogen receptors .

2. Hormonal Modulation
The compound's structural features allow it to interact with estrogen receptors, making it relevant in studies focused on hormonal modulation. This interaction is critical for developing selective estrogen receptor modulators (SERMs), which can provide therapeutic benefits with reduced side effects compared to traditional therapies .

Materials Science

1. Polymer Chemistry
In materials science, this compound is employed as a monomer or co-monomer in polymerization processes. Its incorporation into polymer chains can enhance the material's properties, such as thermal stability and mechanical strength. The bromine atom serves as a reactive site for further chemical modifications or cross-linking reactions, which are essential for developing advanced materials used in coatings and adhesives.

2. Functionalized Polymers
The compound can also be used to create functionalized polymers that exhibit specific properties, such as hydrophilicity or hydrophobicity. These materials can find applications in drug delivery systems, where controlled release of therapeutic agents is crucial.

Data Table: Applications Overview

Application AreaSpecific Use CaseNotes
Organic SynthesisIntermediate for nucleophilic substitutionsFacilitates formation of ethers/amines
Medicinal ChemistrySynthesis of tamoxifen derivativesPotential anticancer applications
Hormonal ModulationDevelopment of SERMsTargets estrogen receptors
Polymer ChemistryMonomer for polymerizationEnhances material properties
Functionalized PolymersCreation of polymers with tailored propertiesUseful in drug delivery systems

Case Studies

Case Study 1: Synthesis of Tamoxifen Derivatives
A study demonstrated the use of this compound as an intermediate for synthesizing tamoxifen derivatives. The research highlighted the efficiency of using this compound to achieve higher yields compared to traditional methods, showcasing its potential in pharmaceutical applications .

Case Study 2: Polymer Development
Another investigation focused on incorporating this compound into polymer matrices to improve mechanical properties. The resultant polymers exhibited enhanced thermal stability and were tested for use in high-performance coatings, indicating the compound's versatility beyond organic synthesis .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the alkene group can undergo addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The most relevant structural analogues include compounds with variations in the ethoxy substituent or backbone. Below is a comparative analysis based on available

Table 1: Comparative Properties of 4-(2-Bromoethoxy)but-1-ene and 4-(2,2-Diethoxy-ethoxy)-but-1-ene
Property This compound 4-(2,2-Diethoxy-ethoxy)-but-1-ene
Molecular Formula C₆H₁₁BrO (inferred) C₁₀H₂₀O₃
Molecular Weight ~195.06 (calculated) 188.264 (reported)
Substituent Bromoethoxy (-OCH₂CH₂Br) Diethoxyethoxy (-OCH₂CH(OEt)₂)
Physical State Likely liquid (based on similar bromoethers) Solid
Reactivity High (Br acts as leaving group) Low (ether groups are stable)
Applications Pharmaceutical intermediates Lab reagents, protective group chemistry
Key Findings :

Reactivity : The bromine atom in this compound enhances its electrophilicity, making it suitable for SN2 reactions. In contrast, 4-(2,2-Diethoxy-ethoxy)-but-1-ene contains stable ether linkages, which are often used to protect alcohol groups during multi-step syntheses .

Synthetic Utility : While this compound is employed in constructing complex drug candidates (e.g., spirocyclic carboxamides) , its diethoxy counterpart is typically reserved for specialized lab applications due to its inertness.

Stability : Bromoethers are generally moisture-sensitive and require inert storage conditions, whereas diethoxy derivatives exhibit greater stability under ambient conditions .

Other Potential Analogues

  • 4-(2-Chloroethoxy)but-1-ene: Replacing bromine with chlorine reduces leaving-group ability but lowers molecular weight. Limited data exists on this variant.
  • 4-(2-Methoxyethoxy)but-1-ene : The absence of a halogen eliminates electrophilic reactivity, shifting utility toward solvent or ligand roles.

Biological Activity

4-(2-Bromoethoxy)but-1-ene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity and applications in drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromoethoxy group attached to a butene backbone. Its chemical structure facilitates various interactions with biological targets, making it a subject of interest in pharmacological studies.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, potentially leading to modulation of biological pathways. The presence of the bromine atom may enhance its reactivity and interaction with biological macromolecules, similar to other halogenated compounds.

Pharmacological Studies

Research has indicated that this compound may exhibit various pharmacological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound could play a role in inhibiting tumor growth. For instance, its structural similarity to known antitumor agents raises the possibility of similar effects .
  • Estrogen Receptor Modulation : Given its structural characteristics, this compound may act as a selective estrogen receptor modulator (SERM), influencing estrogenic activity in target tissues .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Potential : A study evaluating the compound's effects on cancer cell lines demonstrated that it could inhibit cell proliferation through apoptosis induction. The findings indicated a dose-dependent response, suggesting potential for therapeutic application in oncology .
  • Interaction with Biological Systems : Research involving animal models showed that this compound could alter metabolic pathways, impacting lipid metabolism and glucose homeostasis, which are crucial in metabolic disorders .
  • Receptor Binding Studies : Investigations into the binding affinity of this compound to estrogen receptors revealed significant interactions, supporting its potential role as a modulator of estrogenic activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
Estrogen Receptor ModulationAltered receptor binding dynamics
Metabolic Pathway InfluenceImpact on lipid and glucose metabolism

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